

A Comparative Guide to Etilefrine Pivalate Hydrochloride in the Management of Hypotension

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Compound of Interest

Compound Name: *Etilefrine pivalate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic overview and comparison of **Etilefrine Pivalate Hydrochloride**, a peripherally acting sympathomimetic agent, with other vasopressors in the management of hypotension. **Etilefrine pivalate hydrochloride** is a prodrug that is rapidly hydrolyzed to its active metabolite, etilefrine.^[1] Etilefrine exerts its effects by stimulating α_1 and β_1 adrenergic receptors, leading to vasoconstriction and increased cardiac output.^{[2][3][4]} This guide synthesizes data from available clinical studies to compare its efficacy and safety against placebo and other commonly used vasopressors.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials involving **etilefrine pivalate hydrochloride** and etilefrine.

Table 1: **Etilefrine Pivalate Hydrochloride** vs. Placebo in Orthostatic Hypotension

Parameter	Etilefrine Pivalate Hydrochloride (20 mg/day)	Placebo	Study Details
Change in Systolic Blood Pressure (mmHg)	+40.3 (p < 0.01)	-	60 patients with orthostatic dysregulation treated for 2-6 months in an open and placebo-controlled, double-blind trial. [5]
Change in Blood Pressure Amplitude (mmHg)	+37.5 (p < 0.01)	-	60 patients with orthostatic dysregulation treated for 2-6 months in an open and placebo-controlled, double-blind trial. [5]
Heart Rate	Virtually unaltered	-	60 patients with orthostatic dysregulation treated for 2-6 months. [5]
Diastolic Blood Pressure	Unchanged	-	60 patients with orthostatic dysregulation treated for 2-6 months. [5]

Table 2: Etilefrine vs. Alternatives for Hypotension During Spinal Anesthesia

Comparison	Key Outcomes	Study Population
Etilefrine vs. Phenylephrine	<p>Umbilical Arterial pH: No significant difference (7.27 vs. 7.28). Total Vasopressor Dose: Lower in the etilefrine group (5.66 ml vs. 6.51 ml, $p=0.024$). Duration of Hypotension: Shorter in the etilefrine group (2.78 min vs. 3.25 min, $p=0.021$).[6][7]</p>	196 patients undergoing cesarean section. [6] [7]
Etilefrine vs. Ephedrine (Elderly Patients)	<p>Mean Arterial Pressure (MAP) Restoration: Ephedrine was slightly more potent. Increase in Systolic Arterial Pressure & Heart Rate: Similar in both groups. Number of Doses Needed: No significant difference (3.6 vs. 3.8).[8]</p>	30 elderly patients (>65 years) undergoing hip surgery. [8]
Etilefrine vs. Ephedrine (Cesarean Section)	<p>Incidence of Maternal Hypotension: Similar in both groups (68% vs. 63%). Efficacy of First Dose: No significant difference (66% vs. 58% correction). Adverse Effects & Neonate Tests: No significant differences.[9]</p>	120 pregnant patients. [9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below to provide a comprehensive understanding of the study designs.

Long-term Efficacy of Etilefrine Pivalate in Orthostatic Dysregulation[\[5\]](#)

- Study Design: An open and a placebo-controlled, double-blind trial.
- Participants: 60 patients suffering from orthostatic dysregulation.
- Intervention: Oral administration of 20 mg of etilefrine pivalate once daily for a period of 2 to 6 months.
- Primary Outcome Measures: Changes in systolic blood pressure and blood pressure amplitude.
- Key Methodological Points:
 - Blood pressure was measured in both supine and standing positions.
 - A wash-out period of 9 weeks was implemented to assess the reversibility of the effects.

Comparison of Etilefrine and Phenylephrine for Hypotension during Spinal Anesthesia for Cesarean Section[6][7][8]

- Study Design: A multicenter, randomized, double-blind controlled clinical trial.
- Participants: 196 patients who developed hypotension during spinal anesthesia for cesarean delivery.
- Intervention: Patients were randomized to receive either etilefrine or phenylephrine to treat hypotension.
- Primary Outcome Measure: Fetal umbilical arterial pH.
- Secondary Outcome Measures: Incidence of fetal acidosis, Apgar scores at 1 and 5 minutes, duration of hypotension, total dose of vasopressor required, and maternal adverse effects (nausea, vomiting).
- Key Methodological Points:

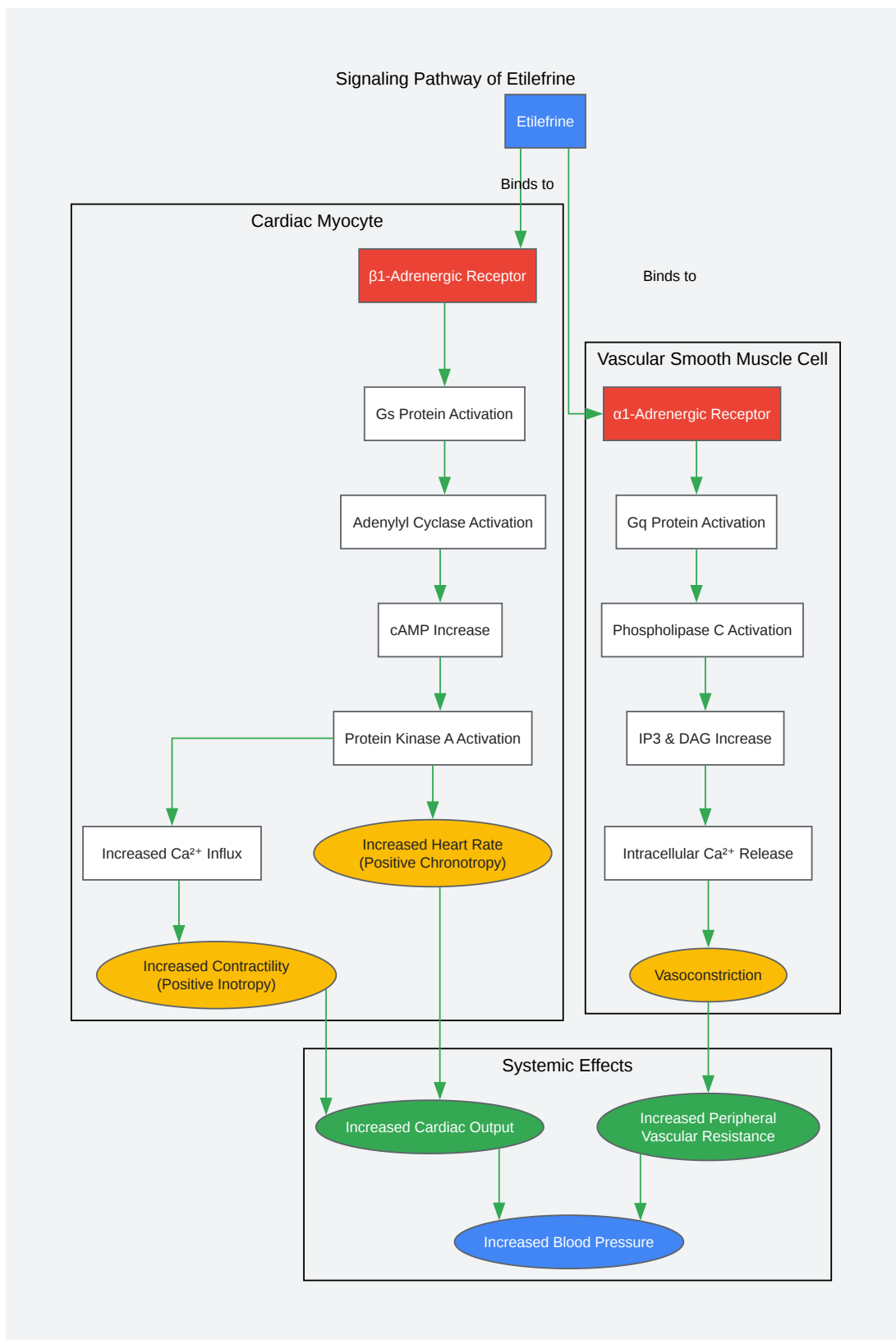
- Hypotension was defined as a drop in systolic blood pressure to less than 100 mmHg or a decrease of more than 20% from baseline.
- Vasopressors were administered in bolus doses until blood pressure was restored.

Comparison of Etilefrine and Ephedrine for Hypotension during Spinal Anesthesia in Elderly Patients[9]

- Study Design: A randomized, double-blind, comparative study.
- Participants: 30 ASA II-III patients, older than 65 years, undergoing hip surgery under spinal anesthesia who experienced a 25% reduction in mean arterial pressure (MAP).
- Intervention: Patients were randomly allocated to receive intravenous boluses of either ephedrine (0.07 mg/kg) or etilefrine (0.03 mg/kg).
- Primary Outcome Measures: Restoration of MAP, changes in systolic and diastolic arterial pressure, and heart rate.
- Key Methodological Points:
 - Sympathomimetics were administered when MAP decreased by 25% from the preanesthetic baseline value.
 - The study also assessed the number of doses required and the time interval between administrations.

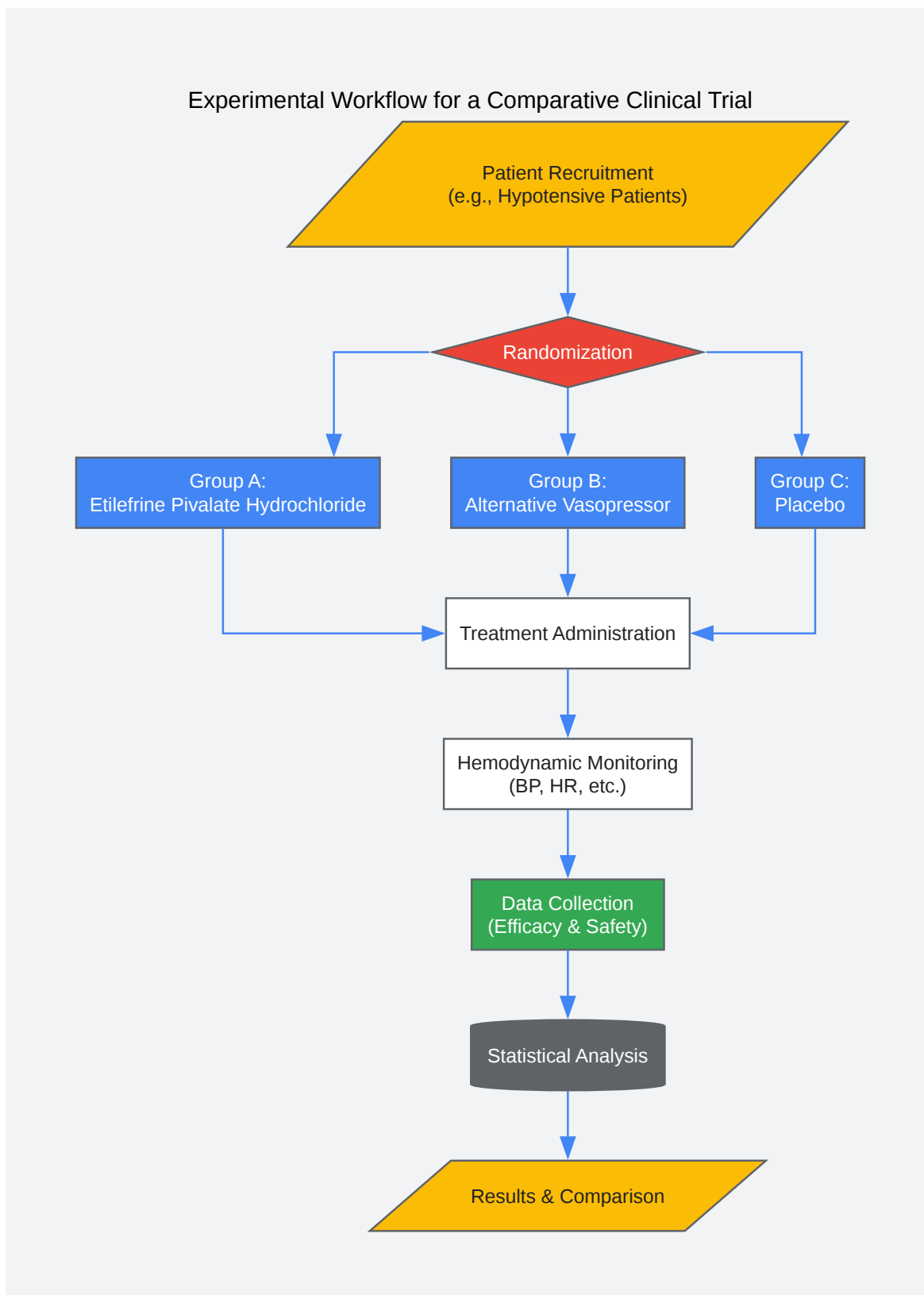
Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of etilefrine and a typical experimental workflow for studying its effects.



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Caption: Signaling pathway of etilefrine.



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Caption: A typical experimental workflow.

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